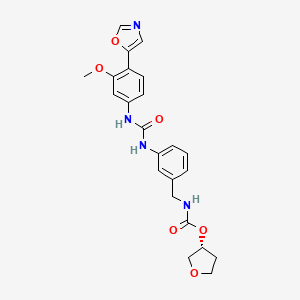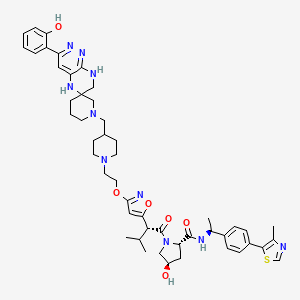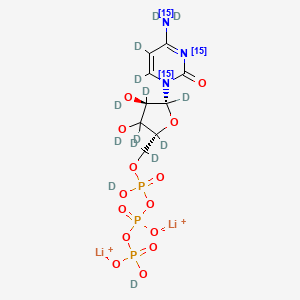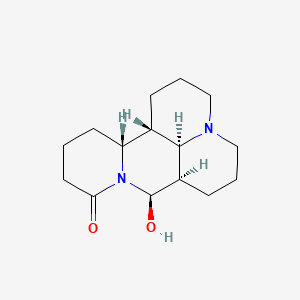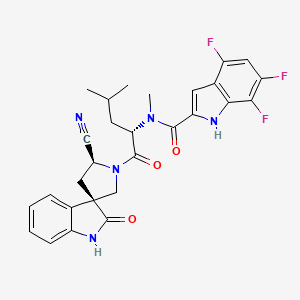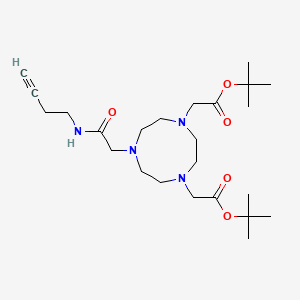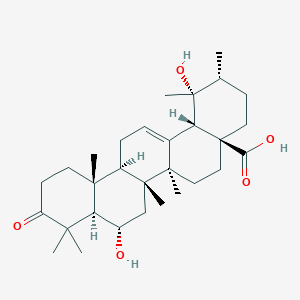
6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid is a naturally occurring triterpenoid compound. It is known for its significant biological activities, including anti-osteoclastogenic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid involves multiple steps, starting from ursolic acid. The key steps include hydroxylation and oxidation reactions. Specific reaction conditions, such as the use of appropriate catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the leaves of Eriobotrya japonica. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Scientific Research Applications
6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid has a wide range of scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor in organic synthesis.
Biology: Studied for its anti-osteoclastogenic activity, making it a potential candidate for osteoporosis research.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets osteoclasts, inhibiting their formation and activity.
Pathways Involved: The compound modulates signaling pathways related to osteoclastogenesis, such as the RANK/RANKL/OPG pathway.
Comparison with Similar Compounds
2α,19α-Dihydroxy-3-oxo-urs-12-en-28-oic acid: Another triterpenoid with similar structural features and biological activities.
(2α,3β)-2,3-Dihydroxyurs-12-en-28-oic acid: Known for its anti-inflammatory and antioxidant properties.
Uniqueness: 6|A,19-Dihydroxyurs-12-en-3-oxo-28-oic acid stands out due to its potent anti-osteoclastogenic activity, making it a valuable compound for osteoporosis research. Its unique combination of hydroxyl and carbonyl groups contributes to its distinct chemical reactivity and biological effects .
Properties
Molecular Formula |
C30H46O5 |
|---|---|
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8S,8aR,12aR,14bS)-1,8-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-20,22-23,31,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20-,22-,23+,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
FBFIXJZBTJKFHW-NBCMLPGKSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


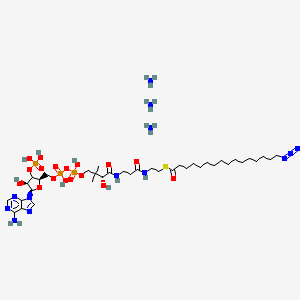
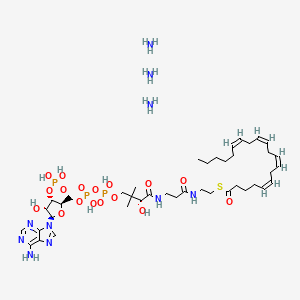

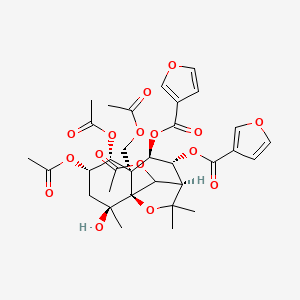
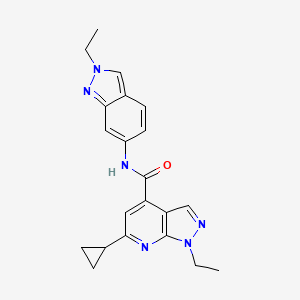
![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
